3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide
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Overview
Description
3-((4-Chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide is a complex organic compound characterized by its unique molecular structure, which includes a sulfonyl group, a chlorophenyl group, and a cyclopenta[d]thiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core cyclopenta[d]thiazolyl moiety. This can be achieved through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced using chlorophenyl derivatives, and the propanamide group is added through amide bond formation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale reactions often require careful control of temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Reduction of the sulfonyl group to sulfides.
Substitution: Introduction of various functional groups at the sulfonyl or amide positions.
Scientific Research Applications
This compound has shown potential in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in biochemical reactions, while the cyclopenta[d]thiazolyl moiety may interact with enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Chlorobenzenesulfonic acid
Cyclopenta[d]thiazole derivatives
Propanamide derivatives
Uniqueness: 3-((4-Chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide stands out due to its unique combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and biological activity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S2/c16-10-4-6-11(7-5-10)23(20,21)9-8-14(19)18-15-17-12-2-1-3-13(12)22-15/h4-7H,1-3,8-9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKJBMODOSKLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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